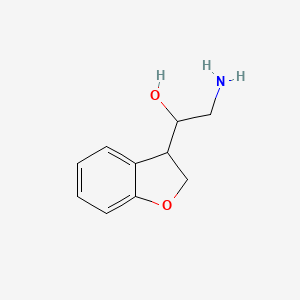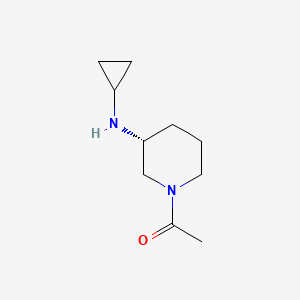
(R)-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyclopropylamino group and an ethanone moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.
Attachment of the Ethanone Moiety: The ethanone group is attached through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of ®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and automated processes are often employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(3-(Cyclopropylamino)piperidin-1-yl)propanone: A structurally similar compound with a propanone moiety instead of ethanone.
1-(3-(Cyclopropylamino)piperidin-1-yl)butanone: Another analog with a butanone group.
Uniqueness
®-1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(3R)-3-(cyclopropylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(7-12)11-9-4-5-9/h9-11H,2-7H2,1H3/t10-/m1/s1 |
InChI Key |
YPWQBCTVFJVETL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)NC2CC2 |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


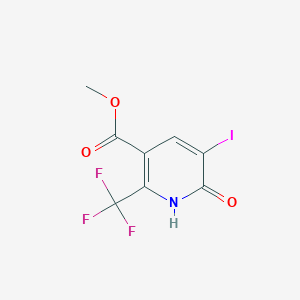
![6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)

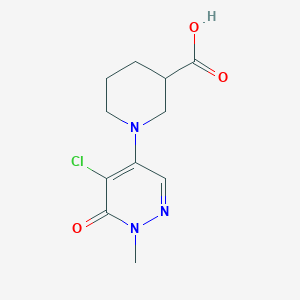
![2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)
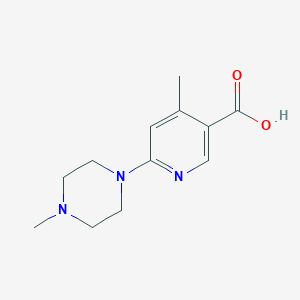


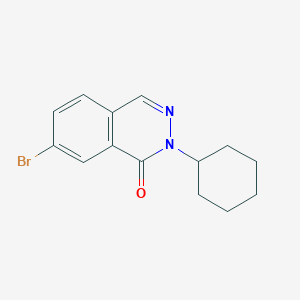
![6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792453.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)

![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)
